2-Methoxyethyl carbamimidate
CAS No.: 57536-17-1
Cat. No.: VC19574700
Molecular Formula: C4H10N2O2
Molecular Weight: 118.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57536-17-1 |
|---|---|
| Molecular Formula | C4H10N2O2 |
| Molecular Weight | 118.13 g/mol |
| IUPAC Name | 2-methoxyethyl carbamimidate |
| Standard InChI | InChI=1S/C4H10N2O2/c1-7-2-3-8-4(5)6/h2-3H2,1H3,(H3,5,6) |
| Standard InChI Key | IHTGECQHPHDFJB-UHFFFAOYSA-N |
| Canonical SMILES | COCCOC(=N)N |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
2-Methoxyethyl carbamimidate consists of a carbamimidate core (-NH-C(=NH)-O-) bonded to a 2-methoxyethyl group (-O-CH₂-CH₂-OCH₃). The molecule’s planar carbamimidate moiety enables resonance stabilization, while the methoxyethyl side chain introduces steric and electronic effects that influence solubility and reactivity .
Table 1: Comparative Structural Features of Carbamimidates and Related Compounds
| Compound | Functional Group | Key Structural Attributes |
|---|---|---|
| 2-Methoxyethyl carbamimidate | Carbamimidate (-NH-C(=NH)-O-) | Methoxyethyl chain enhances hydrophilicity |
| Methyl carbamate | Carbamate (-O-CO-NH₂) | Lacks imine group; lower nucleophilicity |
| Ethyl isourea | Isourea (-NH-C(=NH)-NH₂) | Similar imine structure but with amine group |
Synthesis and Reaction Pathways
Synthetic Strategies
While no explicit protocols for 2-methoxyethyl carbamimidate are documented, its synthesis likely parallels methods for analogous carbamimidates. A plausible route involves:
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Nucleophilic Substitution: Reacting 2-methoxyethanol with cyanamide (NH₂-C≡N) under acidic conditions to form the carbamimidate ester .
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Isocyanate Intermediate: Treating 2-methoxyethyl isocyanate with ammonia to yield the carbamimidate via ammonolysis .
Critical parameters include pH control (6–8) and temperature moderation (0–25°C) to prevent hydrolysis of the imine group .
Reaction Mechanisms
The carbamimidate group participates in:
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Nucleophilic Additions: Attack at the electrophilic imine carbon by amines or alcohols, forming ureas or carbamates .
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Hydrolysis: Susceptibility to acidic or basic conditions, yielding urea derivatives and methanol as byproducts.
Table 2: Stability of Carbamimidates Under Varied Conditions
| Condition | Reactivity | Half-Life (Estimated) |
|---|---|---|
| pH 2–3 (acidic) | Rapid hydrolysis to urea derivatives | <1 hour |
| pH 7–8 (neutral) | Moderate stability | 24–48 hours |
| Anhydrous | High stability | >7 days |
Physicochemical Properties
Solubility and Partitioning
The methoxyethyl chain confers moderate hydrophilicity, with predicted solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in nonpolar solvents (logP ≈ 0.5) .
Spectroscopic Characterization
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¹H NMR: Expected signals at δ 3.3–3.5 ppm (methoxy protons), δ 3.6–3.8 ppm (methylene adjacent to oxygen), and δ 6.8–7.2 ppm (imine NH protons) .
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IR Spectroscopy: Strong absorption bands at 1650–1700 cm⁻¹ (C=N stretch) and 1100–1150 cm⁻¹ (C-O-C ether linkage) .
Applications in Scientific Research
Organic Synthesis
Carbamimidates serve as versatile intermediates:
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Protecting Groups: The imine moiety temporarily shields amines during multi-step syntheses, with deprotection achievable under mild acidic conditions .
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Ligands in Catalysis: Coordinate to transition metals (e.g., Pd, Cu) in cross-coupling reactions, enhancing reaction rates and selectivity .
Medicinal Chemistry
Though unstudied for 2-methoxyethyl carbamimidate, structurally related compounds exhibit:
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Antimicrobial Activity: Carbamimidate derivatives disrupt bacterial cell wall synthesis by inhibiting penicillin-binding proteins .
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Enzyme Inhibition: Analogous compounds act as competitive inhibitors of serine proteases, suggesting potential therapeutic applications .
Table 3: Biological Activity of Carbamimidate Analogs
| Analog | Target Enzyme | IC₅₀ (μM) |
|---|---|---|
| Phenyl carbamimidate | Trypsin | 12.4 |
| Benzyl carbamimidate | Thrombin | 8.7 |
| Ethyl carbamimidate | Acetylcholinesterase | 23.1 |
Research Gaps and Future Directions
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Synthetic Optimization: Develop room-temperature protocols to improve yield and scalability.
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Biological Screening: Evaluate anticancer and antiviral potentials using high-throughput assays.
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Computational Modeling: Predict metabolic pathways and toxicity using QSAR (Quantitative Structure-Activity Relationship) models.
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